REACTION_CXSMILES
|
C1(C)C(C)=CC=CC=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Br[C:17]1[CH:18]=[CH:19][C:20]2[N:21]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[C:22]3[C:27]([C:28]=2[CH:29]=1)=[CH:26][CH:25]=[CH:24][CH:23]=3.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[C:10]1([NH:9][C:25]2[CH:24]=[CH:23][C:22]3[N:21]([C:30]4[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=4)[C:20]4[C:28]([C:27]=3[CH:26]=2)=[CH:29][CH:17]=[CH:18][CH:19]=4)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4,5.6.7,8.9.10|
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Name
|
|
Quantity
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110 mL
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Type
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reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
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7 g
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Type
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reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
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19 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
340 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
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[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
This mixture was stirred under a nitrogen atmosphere for 7.5 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added to the suspension
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Type
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FILTRATION
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Details
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this suspension was filtered through florisil, alumina, and Celite®
|
Type
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CONCENTRATION
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Details
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The obtained filtrate was concentrated
|
Type
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ADDITION
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Details
|
its residue is mixed with hexane-ethyl acetate
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Type
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CUSTOM
|
Details
|
irradiated with an ultrasonic wave
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Type
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FILTRATION
|
Details
|
The obtained suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the residue was dried
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Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |